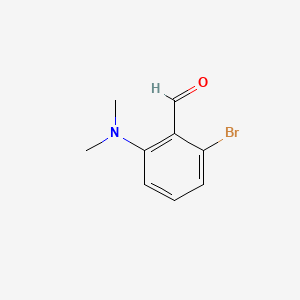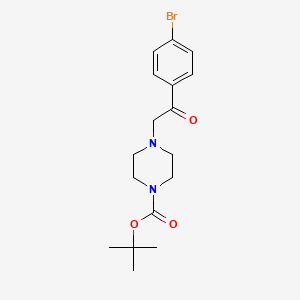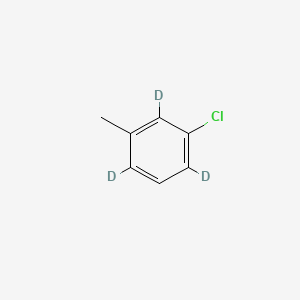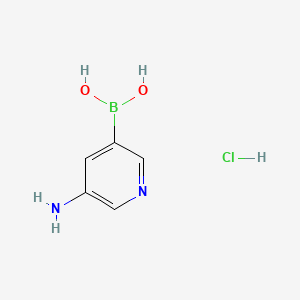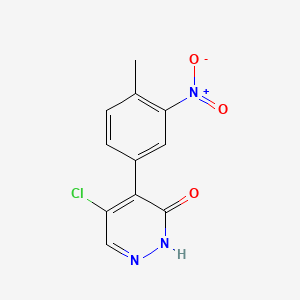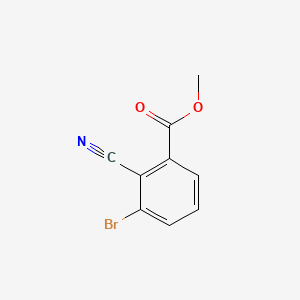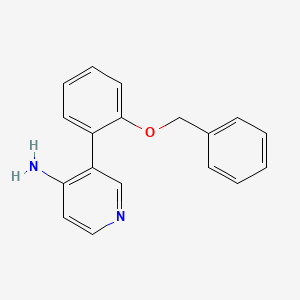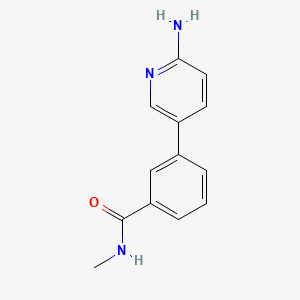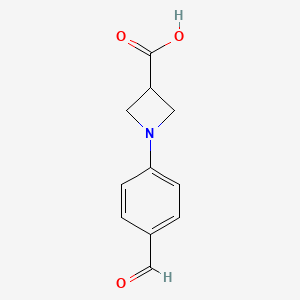
Acide 1-(4-formylphényl)azétidine-3-carboxylique
Vue d'ensemble
Description
1-(4-Formylphenyl)azetidine-3-carboxylic acid is a chemical compound with the CAS Number: 1355248-05-3. It has a molecular weight of 205.21 and its IUPAC name is 1-(4-formylphenyl)-3-azetidinecarboxylic acid .
Synthesis Analysis
The synthesis of 1-(4-Formylphenyl)azetidine-3-carboxylic acid involves a two-step reaction. The first stage involves the reaction of 1-(4-formylphenyl)azetidine-3-carboxylic acid with potassium carbonate in N,N-dimethyl-formamide at 0℃ for 10 minutes. This is followed by the addition of methyl iodide at 0℃. The resulting reaction mixture is stirred at room temperature for 2 hours under a nitrogen atmosphere .Molecular Structure Analysis
The InChI code for 1-(4-Formylphenyl)azetidine-3-carboxylic acid is 1S/C11H11NO3/c13-7-8-1-3-10(4-2-8)12-5-9(6-12)11(14)15/h1-4,7,9H,5-6H2,(H,14,15). The InChI key is JBVARJKZZNPSDV-UHFFFAOYSA-N .Applications De Recherche Scientifique
Recherche pharmaceutique
Les dérivés de l'azétidine, y compris l'« acide 1-(4-formylphényl)azétidine-3-carboxylique », ont été utilisés dans la préparation d'une variété de composés pharmaceutiquement actifs . Ces composés peuvent être utilisés pour développer de nouveaux médicaments et thérapies, contribuant ainsi de manière significative au domaine de la chimie médicinale.
Recherche agrochimique
L'azétidine et ses dérivés sont des composés précieux dans la recherche agrochimique . Ils peuvent être utilisés dans le développement de nouveaux pesticides, herbicides et autres produits chimiques agricoles.
Synthèse peptidique
L'« this compound » peut être utilisé dans la synthèse peptidique . Les peptides sont essentiels dans la recherche biologique et le développement de médicaments, et ce composé peut aider à la création de nouveaux médicaments et thérapies à base de peptides.
Activité gamétocide
Des dérivés de l'acide azétidine-3-carboxylique, qui comprend l'« this compound », ont été trouvés pour présenter une activité gamétocide . Cela signifie qu'ils peuvent être utilisés dans des recherches sur la fertilité et la reproduction.
Analogues de la β-proline
Les dérivés de l'acide azétidine-3-carboxylique ont trouvé une application en tant qu'analogues de la β-proline . Cela les rend utiles dans la recherche sur la structure et la fonction des protéines, la proline étant l'un des vingt acides aminés utilisés pour construire les protéines dans les organismes vivants.
Safety and Hazards
The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
1-(4-formylphenyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-7-8-1-3-10(4-2-8)12-5-9(6-12)11(14)15/h1-4,7,9H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVARJKZZNPSDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=C(C=C2)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742808 | |
| Record name | 1-(4-Formylphenyl)azetidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355248-05-3 | |
| Record name | 1-(4-Formylphenyl)-3-azetidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355248-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Formylphenyl)azetidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


